molecular formula C18H17N7OS B2985047 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide CAS No. 2197501-51-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide

Número de catálogo: B2985047
Número CAS: 2197501-51-0
Peso molecular: 379.44
Clave InChI: UDUNTFWYHNCJJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound includes a triazolo[4,3-b]pyridazine moiety, which is a key pharmacophore in many biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the triazolo[4,3-b]pyridazine core. This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzothiazole moiety through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potential unique biological activities .

Mecanismo De Acción

The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide involves inhibition of specific kinases, such as c-Met and Pim-1. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and metastasis. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual inhibition of c-Met and Pim-1 kinases, which are critical targets in cancer therapy. This dual inhibition provides a synergistic effect, enhancing the compound’s anticancer activity compared to other similar compounds .

Actividad Biológica

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H17N5OSC_{15}H_{17}N_5OS and a molecular weight of approximately 319.39 g/mol. Its structure features a benzothiazole moiety linked to a triazolo-pyridazine derivative through an azetidine ring. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme activities and modulate signaling pathways.

Inhibition of Kinases

Recent studies have indicated that compounds containing benzothiazole and triazole moieties often exhibit kinase inhibition properties. For instance, the compound may act as a multikinase inhibitor, affecting pathways involved in cancer progression and inflammation.

Biological Activity

The compound has demonstrated several biological activities:

Antimicrobial Activity

Research indicates that derivatives similar to the compound exhibit significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. It is hypothesized that the inhibition of specific kinases involved in cell proliferation contributes to its anticancer efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Kinase Inhibition : A study demonstrated that a related triazolo-pyridazine compound effectively inhibited the BCR-ABL kinase in chronic myeloid leukemia (CML) models, suggesting that this compound could have similar effects .
  • Antimicrobial Efficacy : A series of experiments showed that benzothiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .

Propiedades

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-11-20-21-16-5-6-17(22-25(11)16)24-8-13(9-24)23(2)18(26)12-3-4-14-15(7-12)27-10-19-14/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTFWYHNCJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.